molecular formula C10H7N3O B12876678 2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile

2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile

Cat. No.: B12876678
M. Wt: 185.18 g/mol
InChI Key: BXGCKZXIJDZAPP-UHFFFAOYSA-N
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Description

2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile is a compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile typically involves the condensation of 1-acetyl-1H-pyrrole-2-carbaldehyde with malononitrile. This reaction is often carried out in the presence of a base such as piperidine, which acts as a catalyst. The reaction is usually conducted in ethanol under reflux conditions to ensure complete conversion and high yield .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted malononitrile derivatives.

Scientific Research Applications

2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anticancer activity .

Comparison with Similar Compounds

  • 2-((1-Methyl-5-(phenylsulfanyl)-1H-pyrrol-2-yl)methylene)malononitrile
  • (1-Methyl-1H-pyrrol-2-yl)acetonitrile

Comparison: 2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile is unique due to the presence of both acetyl and malononitrile groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and materials science .

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

2-[(1-acetylpyrrol-2-yl)methylidene]propanedinitrile

InChI

InChI=1S/C10H7N3O/c1-8(14)13-4-2-3-10(13)5-9(6-11)7-12/h2-5H,1H3

InChI Key

BXGCKZXIJDZAPP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC=C1C=C(C#N)C#N

Origin of Product

United States

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